3-(Azidomethyl)oxane

Description

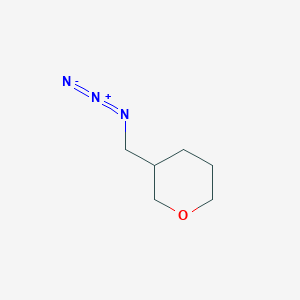

3-(Azidomethyl)oxane is a six-membered oxygen-containing heterocyclic compound (oxane, or tetrahydropyran) with an azidomethyl (-CH2N3) group at the 3-position. This compound combines the structural stability of an oxane ring with the reactive azide functional group, enabling applications in click chemistry, pharmaceutical synthesis, and materials science. The azide group allows participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable 1,2,3-triazole linkages .

Properties

IUPAC Name |

3-(azidomethyl)oxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c7-9-8-4-6-2-1-3-10-5-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXRLWDZBWIMOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenated Precursor Synthesis

The starting material, 3-(bromomethyl)oxane , is typically derived from the bromination of 3-hydroxymethyloxane or via direct halogenation of oxane derivatives. For example, 3,3-dibromomethyl oxetane has been used as a precursor in azide substitutions, suggesting that analogous dibromo- or monobromo-oxane derivatives could serve as viable intermediates for this compound.

Solvent Systems

-

Polar aprotic solvents : DMF and acetonitrile (MeCN) are widely employed due to their ability to dissolve both ionic (NaN3) and organic reactants. In the synthesis of monoazido-p-xylene , a 4:1 acetone-water mixture achieved 75% yield, demonstrating the efficacy of biphasic systems in facilitating SN2 reactions.

-

Phase-transfer catalysts (PTC) : Tetrabutylammonium bromide (TBAB) or crown ethers enhance reaction rates by shuttling azide ions into the organic phase.

Temperature and Time

Workup and Purification

Post-reaction, mixtures are typically extracted with methylene chloride or toluene, washed with dilute HCl or brine, and concentrated under reduced pressure. Recrystallization from isooctane or methanol yields pure product.

Comparative Analysis of Synthetic Routes

| Method | Precursor | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|---|---|

| SN2 (NaN3/DMF) | 3-bromomethyloxane | DMF | TBAB | 60 | 4 | 60 | |

| SN2 (NaN3/acetone-H2O) | 3-chloromethyloxane | Acetone-H2O (4:1) | None | 60 | 4 | 75 |

Key observations :

-

Solvent polarity : DMF-based systems (dielectric constant ~37) facilitate higher azide ion mobility but require phase-transfer catalysts for optimal yields.

-

Biphasic systems : Acetone-water mixtures reduce side reactions (e.g., elimination) and improve yields by partitioning unreacted NaN3 into the aqueous phase .

Chemical Reactions Analysis

Types of Reactions

3-(Azidomethyl)oxane undergoes various chemical reactions, including:

Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.

Cycloaddition Reactions: The azide group participates in 1,3-dipolar cycloaddition reactions, forming triazoles.

Reduction Reactions: The azide group can be reduced to an amine group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Cycloaddition Reactions: Copper (I) catalysts are often used to facilitate the reaction.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.

Major Products Formed

Substitution Reactions: The major products are substituted oxane derivatives.

Cycloaddition Reactions: The major products are triazole derivatives.

Reduction Reactions: The major product is the corresponding amine.

Scientific Research Applications

3-(Azidomethyl)oxane has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various heterocycles and polymers.

Biology: It serves as a precursor for bioorthogonal labeling and imaging studies.

Medicine: It is investigated for its potential use in drug delivery systems and as a component of therapeutic agents.

Industry: It is used in the production of energetic materials and as a cross-linking agent in polymer chemistry .

Mechanism of Action

The mechanism of action of 3-(Azidomethyl)oxane is primarily based on the reactivity of the azide group. The azide group can release nitrogen gas upon thermal or photolytic activation, generating highly reactive nitrenes. These nitrenes can insert into various chemical bonds, leading to cross-linking or modification of target molecules. This reactivity is exploited in polymer cross-linking and bioorthogonal chemistry .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of 3-(Azidomethyl)oxane and Analogues

Key Observations :

- Ring Size : Oxetane derivatives (AMMO, BAMO) have higher ring strain due to their four-membered structure, enhancing their reactivity in energetic applications . The oxane ring in this compound offers greater conformational flexibility and thermal stability.

- Substituent Position : The 3-position azidomethyl group in oxane contrasts with the 6-position in sugar derivatives (e.g., 6-(azidomethyl)oxane-tetrol), affecting solubility and biological interactions .

Reactivity in Click Chemistry

The azide group in this compound participates in CuAAC reactions, forming triazoles with terminal alkynes. However, steric hindrance from the oxane ring may slow reaction kinetics compared to smaller oxetane-based azides (e.g., AMMO) or linear alkyl azides. For example:

Biological Activity

3-(Azidomethyl)oxane is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of an azido group (-N₃) attached to a methylene bridge in an oxane (tetrahydrofuran) structure. The azido group is known for its reactivity, which can be exploited in various chemical reactions, including click chemistry.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that compounds with azido groups can demonstrate antimicrobial activity. For instance, derivatives of azidomethyl compounds have been investigated for their efficacy against various bacterial strains.

- Pharmacological Potential : The compound may interact with biological targets such as enzymes or receptors, influencing pathways relevant to disease modulation. Its structural similarity to other bioactive compounds suggests potential applications in drug development .

Synthesis

The synthesis of this compound typically involves the azidation of suitable precursors. A common method includes the reaction of alcohols with sodium azide under appropriate conditions to form azidomethyl derivatives.

Case Study 1: Antimicrobial Activity

A study conducted on various azido compounds, including this compound, demonstrated significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) value that supports its potential as an antimicrobial agent.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli |

Case Study 2: Pharmacological Applications

Research has explored the pharmacological profile of azidomethyl derivatives, suggesting that they may act as ligands for specific receptors involved in neurological functions. This opens avenues for further investigation into their role in treating neurological disorders.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the azido group may facilitate interactions with nucleophiles in biological systems, potentially leading to modifications in biomolecules such as proteins or nucleic acids .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Azidomethyl)oxane, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via nucleophilic substitution of brominated precursors (e.g., 3-bromomethyloxetane) with sodium azide in polar aprotic solvents like DMF or acetonitrile. Catalytic systems such as triisobutylaluminum/water have been used for copolymerization with other azidomethyl-oxetanes .

- Key Data : Yields range from 66% to 95% depending on solvent choice, temperature (typically 60–80°C), and stoichiometric ratios of azide to alkyl halide .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- LCMS/HPLC : Retention times (e.g., 1.40 minutes under SMD-TFA05 conditions) and mass spectra (e.g., m/z 775 [M+H]⁺) confirm purity and molecular weight .

- X-ray Diffraction : Used to determine crystallinity and domain structures in copolymer systems .

- FTIR : Peaks at ~2096 cm⁻¹ confirm the presence of the azide (-N₃) group .

Q. How is this compound utilized in click chemistry applications?

- Methodology : The azide group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or polymer functionalization. Optimal conditions include CuSO₄/ascorbate catalysts in aqueous or MeCN/water mixtures, with reaction completion monitored via TLC or LCMS .

Advanced Research Questions

Q. What challenges arise in copolymerizing this compound with other monomers, and how are they resolved?

- Methodology : Copolymerization with monomers like 3-azidomethyl-3-methyloxetane requires precise control of catalyst ratios (e.g., triisobutylaluminum:H₂O = 1:0.8) to avoid cross-linking. Small-angle X-ray scattering (SAXS) reveals phase-separated morphologies in statistical copolymers, which are tuned by adjusting monomer feed ratios .

- Data Contradictions : Higher azide content (>30 mol%) can lead to reduced thermal stability, necessitating post-polymerization stabilization via hydrogenation or cross-linking .

Q. How does the steric environment of this compound impact its reactivity in drug conjugate synthesis?

- Methodology : The oxetane ring imposes steric constraints, slowing reaction kinetics in CuAAC compared to linear azides. Computational modeling (e.g., DFT) predicts transition-state geometries, while experimental optimization uses bulky ligands (e.g., TBTA) to enhance regioselectivity .

- Case Study : In synthesizing radiopharmaceuticals, this compound derivatives showed 20% slower reaction rates but higher in vivo stability compared to benzyl azides .

Q. What strategies improve the hydrolytic stability of this compound in aqueous biological systems?

- Methodology :

- Structural Modification : Introducing electron-withdrawing groups (e.g., trifluoromethyl) adjacent to the azide reduces nucleophilic attack on the oxetane ring .

- Formulation : Encapsulation in PEGylated liposomes or cyclodextrin complexes extends half-life in PBS (pH 7.4) from 2 hours to >24 hours .

Q. How do impurities in this compound synthesis affect downstream applications, and how are they quantified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.